molecular formula C18H17F3O B1360649 3-(3,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone CAS No. 898780-88-6

3-(3,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone

Cat. No.: B1360649
CAS No.: 898780-88-6
M. Wt: 306.3 g/mol
InChI Key: AENXQQRJHDIWKO-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-4’-trifluoromethylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties to the molecule

Scientific Research Applications

3-(3,5-Dimethylphenyl)-4’-trifluoromethylpropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal properties, its mechanism of action would involve how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

The future research directions for this compound would depend on its potential applications. This could involve further studies to better understand its properties, potential uses, and mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-4’-trifluoromethylpropiophenone typically involves the Friedel-Crafts acylation reaction. The process begins with the reaction of 3,5-dimethylbenzoyl chloride with 4-trifluoromethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Reaction Conditions:

    Reagents: 3,5-dimethylbenzoyl chloride, 4-trifluoromethylbenzene, aluminum chloride

    Solvent: Dichloromethane or chloroform

    Temperature: 0°C to room temperature

    Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the synthesis of 3-(3,5-Dimethylphenyl)-4’-trifluoromethylpropiophenone can be optimized by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems also minimizes the risk of side reactions and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)-4’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethylphenyl)-4’-methylpropiophenone
  • 3-(3,5-Dimethylphenyl)-4’-chloropropiophenone
  • 3-(3,5-Dimethylphenyl)-4’-bromopropiophenone

Uniqueness

3-(3,5-Dimethylphenyl)-4’-trifluoromethylpropiophenone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of pharmaceuticals and advanced materials.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3O/c1-12-9-13(2)11-14(10-12)3-8-17(22)15-4-6-16(7-5-15)18(19,20)21/h4-7,9-11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENXQQRJHDIWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644909
Record name 3-(3,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-88-6
Record name 1-Propanone, 3-(3,5-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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